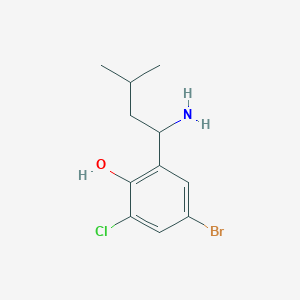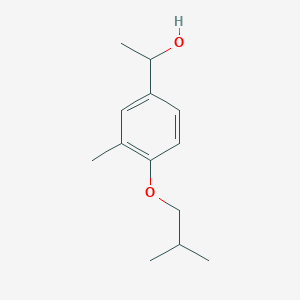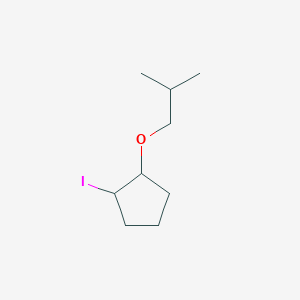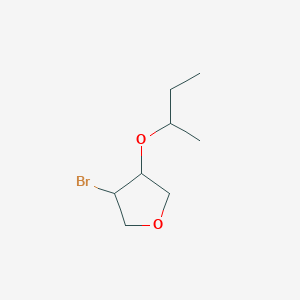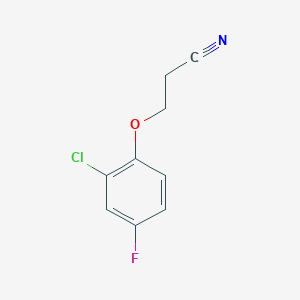
2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by a cyclohexyl ring substituted with an amino group and two methyl groups, along with an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid typically involves the reaction of cyclohexanone derivatives with appropriate reagents to introduce the amino and acetic acid functionalities. One common method involves the use of cyclohexanone, which undergoes a series of reactions including amination and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid
- 2-(1-Amino-3,3-dimethylcyclohexyl)acetic acid
Uniqueness
2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and acetic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for research purposes .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-2,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-4-10(11,6-9(12)13)8(2)5-7/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
MKPCTFREJGZHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)


